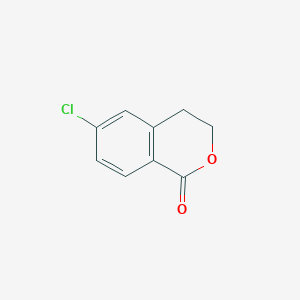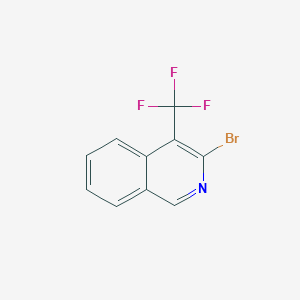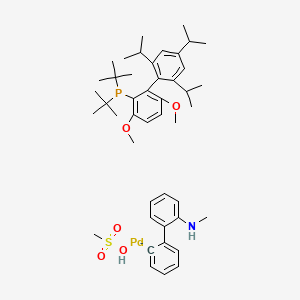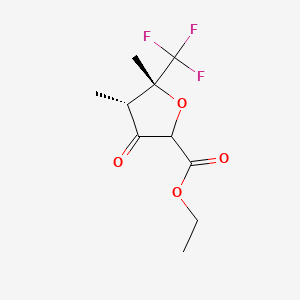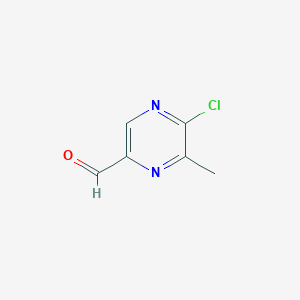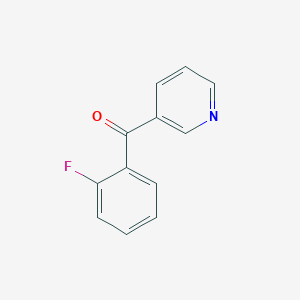
(2-Fluorophenyl)(pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluorophenyl)(pyridin-3-yl)methanone is an organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and a phenyl group. The presence of both fluorophenyl and pyridinyl groups in its structure makes it a compound of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(pyridin-3-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with 3-pyridylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product. Another method involves the use of 2-fluorobenzaldehyde and 3-pyridylboronic acid in a Suzuki coupling reaction, catalyzed by palladium, to form the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Fluorophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of (2-fluorophenyl)(pyridin-3-yl)carboxylic acid.
Reduction: Formation of (2-fluorophenyl)(pyridin-3-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Fluorophenyl)(pyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2-Fluorophenyl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit leukotriene A-4 hydrolase, affecting inflammatory responses .
相似化合物的比较
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: Similar structure but with the pyridinyl group at the 4-position.
(4-Fluorophenyl)(imidazo(1,2-a)pyridin-3-yl)methanone: Contains an imidazo-pyridine moiety instead of a simple pyridine.
Uniqueness
(2-Fluorophenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the fluorophenyl and pyridinyl groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.
属性
IUPAC Name |
(2-fluorophenyl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHTXHVBCUFNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540168 |
Source


|
| Record name | (2-Fluorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89667-32-3 |
Source


|
| Record name | (2-Fluorophenyl)(pyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
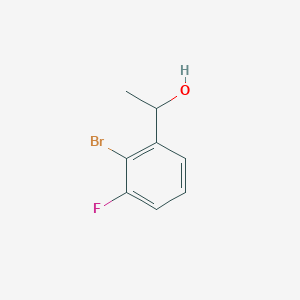

![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
